molecular formula C22H24N4O5S B2673503 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzene-1-sulfonamide CAS No. 877648-21-0

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B2673503
CAS No.: 877648-21-0
M. Wt: 456.52
InChI Key: GSGFCOYACDNHQT-UHFFFAOYSA-N
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Description

Historical Development of Piperazine Sulfonamides in Academic Research

The discovery of sulfonamides marks a pivotal milestone in medicinal chemistry, beginning with Gerhard Domagk’s 1932 identification of Prontosil’s antibacterial properties. Early sulfonamide derivatives, such as sulfanilamide, revolutionized chemotherapy by demonstrating efficacy against streptococcal and meningococcal infections. By the mid-20th century, structural modifications to the sulfonamide core—particularly the integration of nitrogen-containing heterocycles like piperazine—unlocked new pharmacological dimensions. Piperazine’s conformational flexibility and ability to enhance solubility made it a strategic scaffold for optimizing drug-target interactions.

In the 1990s, piperazine sulfonamides gained prominence in antiviral research, exemplified by HIV-1 protease inhibitors like MK-8718 and PL-100 . These compounds leveraged piperazine’s amine group to form critical hydrogen bonds with aspartate residues in viral enzymes, while sulfonamide moieties improved metabolic stability. Concurrently, piperazine sulfonamides emerged in diabetes research, where analogs demonstrated α-amylase inhibitory activity with IC~50~ values as low as 1.571 μM. This dual applicability underscored the scaffold’s versatility, driving innovations in hybrid molecular design.

Scientific Significance of Furanyl-Piperazine-Sulfonamide Hybrid Structures

The integration of furan heterocycles into piperazine sulfonamide frameworks represents a deliberate strategy to enhance bioactivity. Furan’s electron-rich aromatic system facilitates π-π stacking interactions with hydrophobic enzyme pockets, while its oxygen atom serves as a hydrogen bond acceptor. Hybrid structures, such as N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzene-1-sulfonamide , synergize these properties:

  • The 4-phenylpiperazine moiety augments binding affinity through hydrophobic and cation-π interactions.
  • The 4-nitrobenzenesulfonamide group enhances electron-withdrawing effects, stabilizing transition states during enzyme inhibition.
  • The furan-2-yl substituent introduces steric and electronic modulation, potentially improving selectivity.

Such hybrids are underexplored compared to traditional piperazine sulfonamides, offering a niche for investigating structure-activity relationships (SAR) in multifunctional therapeutic agents.

Current Research Landscape and Knowledge Gaps

Recent advances in piperazine sulfonamide chemistry have focused on:

  • Antiviral Applications : Bicyclic piperazine sulfonamide cores, as in compound 18 , achieved 60-fold higher HIV-1 protease binding affinity than early analogs.
  • Antidiabetic Agents : Substituted piperazine sulfonamides showed α-amylase inhibition comparable to acarbose (IC~50~ = 1.353 μM).
  • Synthetic Methodologies : Mitsunobu reactions and aziridine ring-opening protocols enabled stereoselective piperazine functionalization.

However, critical gaps persist:

  • Limited data on furanyl-piperazine-sulfonamide hybrids despite furan’s proven role in enhancing bioavailability.
  • Incomplete SAR models for nitro-substituted sulfonamides, particularly regarding electronic effects on enzyme inhibition.
  • Sparse structural data (e.g., X-ray crystallography) for hybrids combining furan, piperazine, and sulfonamide motifs.

Research Objectives and Hypotheses

This article addresses the above gaps through the following objectives:

  • Synthetic Optimization : Develop a high-yield route to This compound using Mitsunobu and nucleophilic substitution reactions.
  • SAR Analysis : Evaluate how furan and nitro groups modulate α-amylase and HIV-1 protease inhibition.
  • Structural Characterization : Resolve the compound’s binding mode via molecular docking against HIV-1 protease (PDB: 6B36) and α-amylase (PDB: 1B2Y).

We hypothesize that the furan ring’s electron-donating effects will enhance π-stacking with protease flap residues (Ile50A/B), while the nitro group will stabilize charge-transfer interactions with α-amylase’s catalytic triad (Asp197, Glu233, Asp300).

Table 1. Comparative Bioactivity of Selected Piperazine Sulfonamides

Compound Target Enzyme IC~50~ (μM) Key Structural Features Citation
MK-8718 HIV-1 Protease 0.12 Morpholine sulfonamide
PL-100 HIV-1 Protease 0.08 Bicyclic piperazine sulfonamide
Compound 1 (Bhatt et al.) α-Amylase 1.571 4-Fluorophenyl substitution
Target Hybrid HIV-1 Protease Pending Furan-4-nitrobenzenesulfonamide

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S/c27-26(28)19-8-10-20(11-9-19)32(29,30)23-17-21(22-7-4-16-31-22)25-14-12-24(13-15-25)18-5-2-1-3-6-18/h1-11,16,21,23H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGFCOYACDNHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common route starts with the preparation of the furan-2-yl intermediate, which is then reacted with a phenylpiperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to bind to various receptors, potentially modulating their activity. The nitrobenzene sulfonamide group may also contribute to the compound’s biological activity by interacting with enzymes or other proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Piperazine/Piperidine Moieties

Compound Name Key Structural Features Differences Synthesis & Yield Key Findings
N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide - 4-Fluorophenylpiperazine
- Benzodioxine sulfonamide
Replaces nitrobenzenesulfonamide with benzodioxine sulfonamide; adds fluorine substituent. Method not specified. Fluorine enhances electronegativity; benzodioxine may alter solubility and binding kinetics.
W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) - 4-Nitrophenylethyl chain
- 4-Chlorophenylsulfonamide
Nitro group on phenylethyl chain instead of benzene ring; chlorophenylsulfonamide vs. nitrobenzenesulfonamide. Not detailed. Chlorine increases lipophilicity; nitro placement affects receptor affinity (e.g., opioid vs. σ receptors).
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide - Tosyl (4-methylbenzenesulfonyl) group
- Acetamide linker
Acetamide replaces ethyl linker; tosyl group vs. nitrobenzenesulfonamide. Yield: Not specified. Tosyl group improves metabolic stability; acetamide may reduce CNS penetration.

Nitrobenzenesulfonamide Analogues

Compound Name Key Structural Features Differences Synthesis & Yield Key Findings
N-(4-Methylphenyl)-2-nitrobenzenesulfonamide - 2-Nitrobenzenesulfonamide
- 4-Methylphenyl group
Nitro at ortho position; methyl substituent on aryl group. Crystallography confirms planar sulfonamide group; nitro position affects electronic density. Ortho-nitro reduces steric hindrance compared to para-nitro derivatives.
N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide - Azetidinone core
- 3-Nitrophenyl group
Nitro on phenyl ring of azetidinone; acetamide linker. Synthesized via multistep reactions under strict conditions. Azetidinone introduces rigidity; nitro placement may influence β-lactamase inhibition.

Compounds with Furan and Sulfonamide Moieties

Compound Name Key Structural Features Differences Synthesis & Yield Key Findings
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide - Dual azide groups
- Tosyl substituent
Azides replace nitro and piperazine; tosyl vs. nitrobenzenesulfonamide. Substitution reaction; yield: Good (not quantified). Azides enable click chemistry applications; reduced aromaticity affects solubility.
N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphan-yl]ethyl}-2-nitroacetamide - Dimethylaminomethyl furan
- Nitroacetamide
Nitro on acetamide; dimethylamino enhances basicity. Method not detailed. Basic amino group may improve water solubility; nitroacetamide could act as a prodrug.

Key Differentiators of the Target Compound

  • Unique Hybrid Structure : Combines furan (electron-rich), phenylpiperazine (lipophilic), and nitrobenzenesulfonamide (electron-withdrawing), enabling multifunctional interactions.
  • Nitro Placement : Para-nitro on benzene enhances resonance stabilization compared to ortho-nitro derivatives .
  • Piperazine vs. Piperidine : Piperazine’s nitrogen atoms offer hydrogen-bonding sites absent in W-15/W-18’s piperidine cores .

Biological Activity

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzene-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a phenylpiperazine moiety, and a sulfonamide functional group. Its molecular formula is C23H26N4O3C_{23}H_{26}N_{4}O_{3}, and it exhibits significant potential in various therapeutic applications.

PropertyValue
Molecular FormulaC23H26N4O3
Molecular Weight398.48 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

While specific mechanisms of action for this compound are not extensively documented, sulfonamides generally act by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. The presence of the furan and phenylpiperazine groups may enhance its interaction with biological targets, potentially leading to varied biological effects.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, sulfonamide derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential activity.

Anticancer Activity

Research has highlighted the anticancer potential of related compounds. For example, sulfonamides have been reported to inhibit carbonic anhydrases (hCAs), which are implicated in tumor growth and metastasis . In vitro studies on structurally similar compounds have demonstrated significant cytotoxic effects against cancer cell lines, indicating a promising avenue for further exploration of this compound in cancer therapy.

Case Studies

  • Anticancer Efficacy : A study evaluated various sulfonamide derivatives for their inhibitory effects on hCAs. Compounds with free sulfonamide groups showed significant inhibition, suggesting that this compound may also possess similar properties .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial activity of related sulfonamide derivatives against multiple bacterial strains. Results indicated that these compounds exhibited varying degrees of inhibition against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that our compound could demonstrate similar effects .

Q & A

Q. What are the established synthetic routes for N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzene-1-sulfonamide, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including:

  • Sulfonamide Formation : Reacting 4-nitrobenzenesulfonyl chloride with a furan-piperazine ethylamine intermediate under basic conditions (e.g., triethylamine in anhydrous DCM) .
  • Intermediate Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound from byproducts .

Q. Optimization Strategies :

  • Temperature Control : Maintain ≤0°C during sulfonamide coupling to minimize side reactions .
  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .
  • Yield Improvement : Adjust molar ratios (e.g., 1.2:1 sulfonyl chloride to amine) to drive the reaction to completion .

Q. How should researchers characterize the structural and purity aspects of this compound using spectroscopic and chromatographic methods?

Methodological Answer: Key Techniques :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm furan (δ 6.2–7.4 ppm), piperazine (δ 2.5–3.5 ppm), and sulfonamide (δ 3.1–3.8 ppm) moieties .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the ethyl linker region .
  • HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect nitro group degradation products .

Q. What strategies are recommended for resolving contradictory data in biological activity studies of this sulfonamide derivative?

Methodological Answer: Contradictions in activity data (e.g., variable IC₅₀ values) may arise from:

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times .
  • Solubility Issues : Use DMSO stocks ≤0.1% v/v and confirm compound stability via LC-MS .
  • Target Selectivity : Perform counter-screens against related enzymes (e.g., carbonic anhydrase isoforms) to rule off-target effects .

Case Study : A 2024 study resolved discrepancies in kinase inhibition by correlating molecular docking (AutoDock Vina) with SPR (surface plasmon resonance) binding assays .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

Methodological Answer: Workflow :

Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., serotonin receptors). Key residues: Asp155 (hydrogen bonding with sulfonamide) and Phe330 (π-π stacking with nitrobenzene) .

MD Simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2 Å indicates stable complexes .

Free Energy Calculations (MM-PBSA) : Quantify contributions of hydrophobic (furan) and electrostatic (piperazine) groups .

Validation : Cross-reference with mutagenesis studies (e.g., Ala-scanning of receptor residues) .

Q. What are the key considerations in designing SAR studies for derivatives of this compound?

Methodological Answer: SAR Design Parameters :

  • Core Modifications :
    • Replace furan with thiophene to assess electronic effects on receptor binding .
    • Substitute nitro with cyano to evaluate steric vs. electronic impacts .
  • Side Chain Variations :
    • Introduce methyl groups on piperazine to probe steric hindrance .
    • Replace ethyl linker with propyl to study conformational flexibility .

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